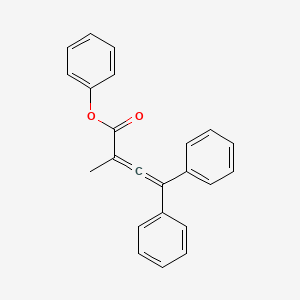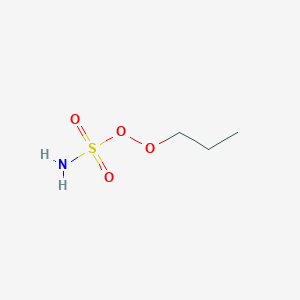![molecular formula C7H7NS2 B14344519 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole CAS No. 102788-09-0](/img/structure/B14344519.png)
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a thieno[3,2-b]pyrrole core with a methylsulfanyl group attached to the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions
Industrial Production Methods
Industrial production of 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[3,2-b]pyrrole core or the methylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thieno[3,2-b]pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-b]pyrrole core.
Aplicaciones Científicas De Investigación
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and sensors .
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole core but differ in their substituents and functional groups.
Thieno[3,2-b]pyrrole derivatives: These compounds have the same core structure but may have different substituents at various positions.
Pyrrolo[3,2-b]pyrroles: These compounds have a similar bicyclic structure but differ in the nature of the heteroatoms and substituents
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102788-09-0 |
|---|---|
Fórmula molecular |
C7H7NS2 |
Peso molecular |
169.3 g/mol |
Nombre IUPAC |
5-methylsulfanyl-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H7NS2/c1-9-7-4-6-5(8-7)2-3-10-6/h2-4,8H,1H3 |
Clave InChI |
NAPYLLAPAXYLAL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(N1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



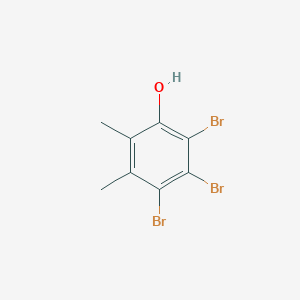
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
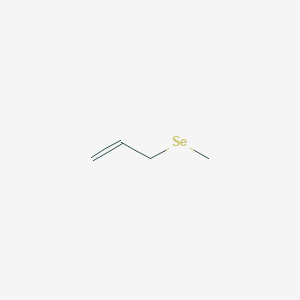
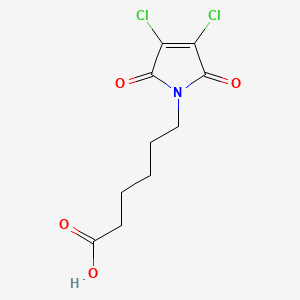

![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
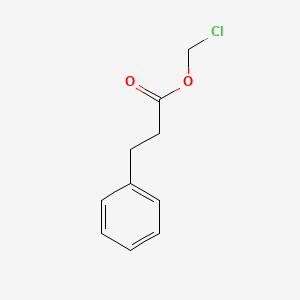
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
